Aromadendrene
Overview
Description
Aromadendrene is a sesquiterpene, a class of terpenes consisting of three isoprene units and characterized by a C15H24 molecular formula. It is a tricyclic compound found predominantly in the essential oils of various plants, including Eucalyptus species . This compound is known for its distinctive aroma and has been studied for its diverse biological activities, including anti-inflammatory, antibacterial, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aromadendrene can be synthesized through several methods. One common approach involves the cyclization of farnesyl pyrophosphate (FPP) catalyzed by sesquiterpene synthases. This enzymatic reaction leads to the formation of the tricyclic structure characteristic of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from plant sources, such as Eucalyptus wood. The essential oil is then subjected to fractional distillation to isolate this compound . Advances in biotechnology have also enabled the production of this compound through engineered microbial systems, such as Escherichia coli strains modified to express specific sesquiterpene synthases .
Chemical Reactions Analysis
Types of Reactions: Aromadendrene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form compounds such as aromadendranediol and aromadendral.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can participate in substitution reactions, particularly at the double bonds present in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) under controlled conditions.
Major Products Formed:
Oxidation: Aromadendranediol, aromadendral.
Reduction: this compound alcohols.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Mechanism of Action
Aromadendrene exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Antibacterial: Disrupts bacterial cell membranes and inhibits essential bacterial enzymes.
Antioxidant: Scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Neurological Effects: Acts on serotonin and dopamine receptors, promoting the release of serotonin.
Comparison with Similar Compounds
Aromadendrene is unique among sesquiterpenes due to its tricyclic structure and specific biological activities. Similar compounds include:
Viridiflorol: Another sesquiterpene with similar antibacterial and anti-inflammatory properties.
Globulol: Shares structural similarities and is found in the same plant sources.
Ledene: Known for its presence in essential oils and similar biological activities.
This compound stands out due to its distinctive aroma and the breadth of its biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYNGVSTWVVPIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40881274 | |
Record name | 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[e]azulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40881274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
121.00 °C. @ 10.00 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | (-)-Aromadendrene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036418 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25246-27-9, 109119-91-7, 14682-34-9 | |
Record name | Alloaromadendrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025246279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[e]azulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40881274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | alloaromadendrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (-)-Aromadendrene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036418 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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